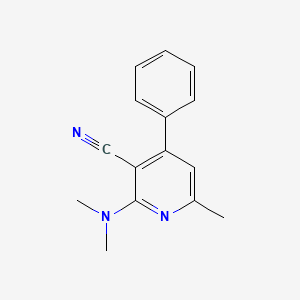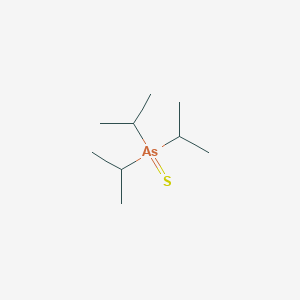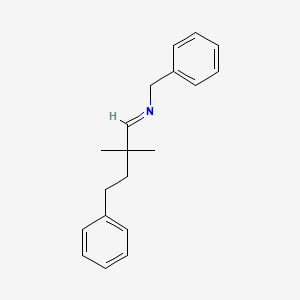
3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl- is a complex organic compound with a unique structure that includes a pyridine ring substituted with a nitrile group, a dimethylamino group, a methyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethyl-4-phenylpyridine with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce primary amines.
科学的研究の応用
3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Pyridinecarbonitrile: A simpler analog without the dimethylamino, methyl, and phenyl substitutions.
2-Amino-4-(dimethylamino)-3-pyridinecarbonitrile: A related compound with an amino group instead of a nitrile group.
Uniqueness
3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
61006-47-1 |
|---|---|
分子式 |
C15H15N3 |
分子量 |
237.30 g/mol |
IUPAC名 |
2-(dimethylamino)-6-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3/c1-11-9-13(12-7-5-4-6-8-12)14(10-16)15(17-11)18(2)3/h4-9H,1-3H3 |
InChIキー |
SWSRVPQHWAFUOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)N(C)C)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)


![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)


![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)

![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)

![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
